REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[I:5][C:6]1[CH:14]=[CH:13][C:9]([C:10](Cl)=[O:11])=[CH:8][CH:7]=1.[C:15]1([O:21][CH3:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>[N+](C1C=CC=CC=1)([O-])=O>[I:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([C:18]2[CH:19]=[CH:20][C:15]([O:21][CH3:22])=[CH:16][CH:17]=2)=[O:11])=[CH:8][CH:7]=1 |f:0.1.2.3|
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Name
|
|
Quantity
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13.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
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IC1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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[N+](=O)([O-])C1=CC=CC=C1
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Name
|
|
Quantity
|
9.5 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)OC
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Name
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ice water
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Quantity
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750 mL
|
Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
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[N+](=O)([O-])C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 0° C. for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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didn't excess 10° C
|
Type
|
WAIT
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Details
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The solution then was left
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Type
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TEMPERATURE
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Details
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to warm to room temperature overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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The precipitate was collected by filtration
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Type
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WASH
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Details
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washed with water
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Type
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DISSOLUTION
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Details
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dissolved in dichloromethane (2 L)
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Type
|
WASH
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Details
|
which was washed NaHCO3 (aq.) (150 ml×2)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CUSTOM
|
Details
|
Evaporation of solvent under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |